molecular formula C27H44O2 B15475244 Cholestane-4,6-dione CAS No. 35451-29-7

Cholestane-4,6-dione

Cat. No.: B15475244
CAS No.: 35451-29-7
M. Wt: 400.6 g/mol
InChI Key: NFGVJQHQRYDDPK-MQURLQEUSA-N
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Description

Cholestane-4,6-dione is a synthetic steroidal dione that serves as a key intermediate in organic synthesis and pharmaceutical research. Its structure is of significant interest in neuroscience, as closely related cholestane derivatives have been identified as promising neuroprotective agents. For instance, a 2023 study screened a library of 93 steroids and discovered that the compound cholest-4-ene-3,6-dione exhibits comprehensive neuroprotective effects. This research demonstrated that the compound could decrease infarction volume and improve motor function in a middle cerebral artery occlusion (MCAO) model of ischemic stroke in rats . The proposed mechanism of action for such neuroprotection involves the reduction of intercellular reactive oxygen species (ROS) and reactive nitrogen species (RNS), alongside modulating lipid metabolism pathways . Beyond its potential in neuroscience, steroidal diones like this compound are valuable building blocks in medicinal chemistry for the synthesis of more complex steroid-based molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

35451-29-7

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-4,6-dione

InChI

InChI=1S/C27H44O2/c1-17(2)8-6-9-18(3)20-11-12-21-19-16-24(29)25-23(28)10-7-14-27(25,5)22(19)13-15-26(20,21)4/h17-22,25H,6-16H2,1-5H3/t18-,19+,20-,21+,22+,25?,26-,27-/m1/s1

InChI Key

NFGVJQHQRYDDPK-MQURLQEUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCCC4=O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Ergost-25-ene-3,6-dione,5,12-dihydroxy-, (5.α.,12.β.)

  • Structure : Ergostane backbone (28 carbons) with hydroxyl groups at positions 5 and 12 and ketones at positions 3 and 5.
  • Biological Activity : Demonstrated higher binding affinity (-9.8 kcal/mol) to BRCA1-associated breast cancer proteins compared to doxorubicin (-8.2 kcal/mol) in molecular docking studies .

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

  • Structure : Bicyclic pyrido-pyrazine core with dual ketone groups at positions 1 and 6.
  • Biological Activity : Compound 46 (Table 7, ) showed potent antiviral activity with an EC50 of 6 nM, attributed to its ability to mimic amide motifs in metal-binding interactions.
  • Pharmacokinetics: Improved oral bioavailability due to reduced metabolic degradation of the pyrazine ring compared to pyrimidinone analogs .

4,8,10-Tris(dihydroxyphenyl)-hexahydro-dipyrano-chromene-2,6-dione

  • Structure: Flavanol-derived polycyclic system with two ketone groups and multiple hydroxylated phenyl rings.
  • Biological Activity: Identified in Smilax glabra extracts, these compounds exhibit antioxidant and anti-inflammatory properties, likely due to radical scavenging by phenolic hydroxyl groups .
  • Pharmacokinetics: Limited oral absorption due to high molecular weight (>600 Da) and polarity, but enhanced stability in acidic environments .

Data Table: Key Comparative Metrics

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (EC50/IC50) ADMET Profile
Cholestane-4,6-dione* C27H42O2 398.63 4,6-dione, steroidal backbone N/A (Insufficient data) N/A
Ergost-25-ene-3,6-dione C28H42O4 454.64 3,6-dione, 5,12-diol BRCA1 binding: -9.8 kcal/mol Low toxicity
Pyrido-pyrazine-1,6-dione C10H8N2O2 188.18 1,6-dione, pyrazine ring Antiviral EC50: 6 nM High bioavailability
Flavanol-dione derivative C30H24O12 576.51 2,6-dione, polyphenolic Antioxidant IC50: 15 µM Low absorption

*Note: this compound data inferred from structural analogs (e.g., cholestane derivatives in ).

Research Findings and Mechanistic Insights

  • Steroidal Diones vs. Flavanol Diones: Steroidal diones (e.g., ergost-25-ene-3,6-dione) exhibit higher target specificity due to their lipophilic backbone, enabling membrane penetration and receptor interactions. In contrast, flavanol-derived diones prioritize antioxidant activity via electron-donating phenolic groups but face bioavailability challenges .
  • Role of Ketone Positioning: The 4,6-dione configuration in cholestane derivatives may enhance metabolic stability compared to 3,6-dione analogs, as ketone groups at non-polar regions reduce oxidative susceptibility .

Q & A

Q. What are the established synthetic routes for Cholestane-4,6-dione, and what critical reaction conditions must be optimized?

The synthesis of this compound derivatives often involves oxidation reactions. For example, chromium trioxide oxidation of β-hydroxycholest-4-en-3-one has been reported to yield α-cholestane-4,7-dione, a structurally related compound. Key parameters include reaction temperature, stoichiometry of oxidizing agents, and solvent selection to minimize side reactions. Researchers should validate purity using chromatography and spectroscopic methods .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary methods. NIST-standardized databases provide reference spectra for cross-verification, though researchers must account for solvent effects and crystallographic resolution limitations. For example, X-ray studies on similar steroidal diones highlight the importance of resolving keto-group conformations .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro cytotoxicity assays (e.g., MTT or apoptosis markers) using cell lines relevant to the hypothesized biological target. Include positive and negative controls, and replicate experiments to account for batch variability. Preclinical studies on analogous compounds, such as pyrimidine-diones, suggest dose-response curves and metabolic stability assessments as critical steps .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported bioactivity data for this compound derivatives?

Contradictions may arise from impurities, assay conditions, or cell-line specificity. Implement orthogonal validation methods:

  • Compare results across multiple assays (e.g., enzymatic vs. cell-based).
  • Use High-Resolution Mass Spectrometry (HRMS) to confirm compound integrity.
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate variable effects. Refer to methodologies in reproducibility frameworks, emphasizing documentation of reagent sources and environmental controls .

Q. What strategies optimize the crystallization of this compound for structural analysis?

Screen solvent systems (e.g., ethanol/water gradients) and employ slow evaporation techniques. Monitor polymorphism using Differential Scanning Calorimetry (DSC). Studies on triterpenoid diones demonstrate that steric hindrance from methyl groups requires tailored solvent polarity to achieve high-quality crystals .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s scaffold?

Systematically alter functional groups (e.g., hydroxylation at C-5 or halogenation at C-2) and assess bioactivity changes. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like steroid receptors. Cross-reference with SAR data from pyrimidine-diones, where keto-group positioning correlates with inhibitory potency .

Q. What methodologies ensure ethical and rigorous data collection in this compound research?

  • Adopt double-blinded protocols for bioactivity assays to reduce bias.
  • Use standardized data templates (e.g., electronic lab notebooks) for traceability.
  • Follow institutional ethics guidelines for animal or human tissue studies, including informed consent and IACUC approvals. These practices align with frameworks for chemical safety and reproducibility outlined in clinical research guidelines .

Methodological Resources

  • Data Analysis : Use tools like R or Python for multivariate regression to correlate structural modifications with bioactivity .
  • Literature Review : Prioritize primary sources indexed in PubMed or Web of Science, avoiding non-peer-reviewed platforms .
  • Reporting : Adhere to journal-specific graphical guidelines (e.g., minimal chemical structures in figures) and cite using ACS or APA formats .

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